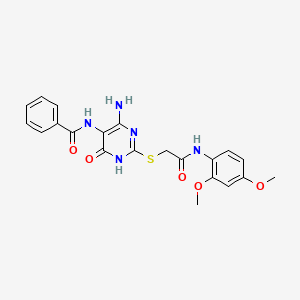

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

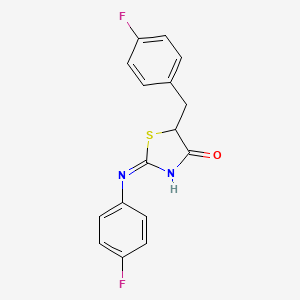

This compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . For instance, 4-amino-2,6-dihydroxypyrimidine sodium salt can be prepared from methyl cyanoacetate, urea, and sodium methylate through cyclization .Molecular Structure Analysis

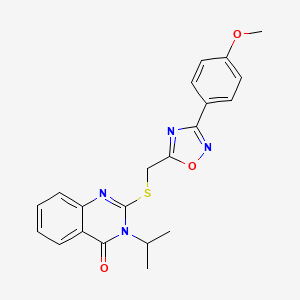

The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs . The compound also contains a 2,4-dimethoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization and methylation . For instance, 4-amino-2,6-dihydroxypyrimidine sodium salt can be prepared from methyl cyanoacetate, urea, and sodium methylate through cyclization, then methylation of dimethyl sulfate .Physical and Chemical Properties Analysis

The compound has a molecular weight of 272.3 . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

New Routes to Pyridino[2,3-d]pyrimidin-4-one Derivatives

Research by Hassneen & Abdallah (2003) on pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives showcases the synthetic exploration of pyrimidinone compounds. These compounds are prepared through condensation and reaction processes, leading to various derivatives with established structures based on chemical and spectroscopic evidence. This study highlights the synthetic versatility of pyrimidinone compounds, suggesting potential applications in developing new materials or pharmaceuticals with specific functionalities (Hassneen & Abdallah, 2003).

Antimicrobial and Anti-Inflammatory Agents

Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. These compounds were evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. This research demonstrates the potential of pyrimidine derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Polyamides Containing Uracil and Adenine

Hattori & Kinoshita (1979) focused on synthesizing polyamides containing nucleobases uracil and adenine, highlighting the incorporation of these bases into polymers. This research is relevant for the development of biocompatible materials and could provide a foundation for further exploration of incorporating similar pyrimidine derivatives into polymeric structures for advanced applications (Hattori & Kinoshita, 1979).

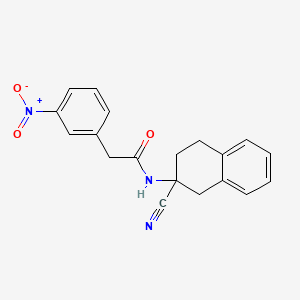

Synthesis and Evaluation of Anticancer Agents

Another study by Sakr, Assy, & ELasaad (2020) on the chemical behavior of pyrimidine derivatives evaluated their cytotoxicity against cancer cell lines. This work underscores the potential of pyrimidine compounds in cancer research, suggesting that derivatives of N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide could similarly be explored for anticancer properties (Sakr, Assy, & ELasaad, 2020).

Mécanisme D'action

Target of Action

Similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of certain kinases, such as aurora kinase a (aurka), which plays a crucial role in cell cycle regulation .

Biochemical Pathways

Compounds with similar structures have been found to affect the cell cycle, particularly the g2/m phase . This suggests that the compound may interact with pathways involved in cell cycle regulation.

Result of Action

The compound’s action results in the inhibition of certain kinases, leading to an accumulation of cells in the G2/M phase of the cell cycle . This can trigger apoptosis, or programmed cell death, which is often a desirable outcome in the treatment of cancer .

Orientations Futures

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, as seen in this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Propriétés

IUPAC Name |

N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O5S/c1-30-13-8-9-14(15(10-13)31-2)23-16(27)11-32-21-25-18(22)17(20(29)26-21)24-19(28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHLQPCZABWNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2764267.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2764269.png)

![2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2764271.png)

![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2764272.png)

![N'-(2-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2764275.png)

![1-(2,4-DIMETHYLPHENYL)-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE](/img/structure/B2764278.png)

![Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate](/img/structure/B2764283.png)

![2-Chloro-N-[(3-chlorothiophen-2-yl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2764284.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2764288.png)